5-Amino-2-bromo-4-methoxybenzoic acid
Overview
Description
5-Amino-2-bromo-4-methoxybenzoic acid is a compound with the molecular weight of 246.06 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-Amino-2-bromo-4-methoxybenzoic acid is1S/C8H8BrNO3/c1-13-7-3-6 (10)4 (8 (11)12)2-5 (7)9/h2-3H,10H2,1H3, (H,11,12)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Amino-2-bromo-4-methoxybenzoic acid is a solid substance stored at room temperature . Its molecular weight is 246.06 .Scientific Research Applications
- Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Application Summary : This compound is used in the synthesis of various complex structures such as substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones and polycyclic hexahydrobenzo .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis being performed .
- Application Summary : This compound is used in the syntheses of urolithin derivatives .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis being performed .
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
2-Amino-5-methoxybenzoic acid
2-Bromo-5-methoxybenzoic acid
- Application Summary : This compound is used in the synthesis of various complex structures .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis being performed .
- Application Summary : This compound is used in the preparation of boron-containing anti-fungal agents, in the treatment of onychomycosis .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific synthesis being performed .
2-Amino-5-bromo-4-methoxybenzoic acid
2-Bromo-4-fluorobenzoic acid
Safety And Hazards
properties
IUPAC Name |
5-amino-2-bromo-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSAJYIIGFPFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromo-4-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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